molecular formula C9H17NO B1400708 1-Allyl-4-hydroxymethylpiperidine CAS No. 101966-71-6

1-Allyl-4-hydroxymethylpiperidine

Cat. No.: B1400708
CAS No.: 101966-71-6
M. Wt: 155.24 g/mol
InChI Key: FCKGGTLREDMJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-4-hydroxymethylpiperidine is a piperidine derivative, characterized by the presence of an allyl group at the nitrogen atom and a hydroxymethyl group at the fourth carbon atom of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-4-hydroxymethylpiperidine can be synthesized through several methods. One common approach involves the reaction of 4-hydroxymethylpiperidine with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium or nickel may be used to facilitate the reaction, ensuring high selectivity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-4-hydroxymethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Allyl-4-hydroxymethylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmacologically active compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-allyl-4-hydroxymethylpiperidine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Allyl-4-hydroxymethylpiperidine is unique due to the presence of both the allyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields .

Properties

IUPAC Name

(1-prop-2-enylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-5-10-6-3-9(8-11)4-7-10/h2,9,11H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKGGTLREDMJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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